molecular formula C₃₆H₅₅N₁₁O₁₀ B612746 Angiotensin I/II (1-6) CAS No. 47896-63-9

Angiotensin I/II (1-6)

Cat. No. B612746
CAS RN: 47896-63-9
M. Wt: 801.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin I/II (1-6) is a peptide that is converted from Angiotensin I/II . The precursor angiotensinogen is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme (ACE) to form the biologically active angiotensin II .


Synthesis Analysis

The synthesis of Angiotensin I/II (1-6) involves the cleavage of the precursor angiotensinogen by renin to form angiotensin I. Angiotensin I is then hydrolyzed by ACE to form angiotensin II .


Molecular Structure Analysis

Angiotensin I/II (1-6) is a peptide hormone. Its structure and function are influenced by the presence of chloride ions in ACE . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Angiotensin I/II (1-6) include the cleavage of angiotensinogen by renin to form angiotensin I, and the hydrolysis of angiotensin I by ACE to form angiotensin II .


Physical And Chemical Properties Analysis

Angiotensin I/II (1-6) is a peptide hormone. Its physical and chemical properties, including its interactions with ACE and its inhibitors, have been studied using molecular dynamics simulations .

Scientific Research Applications

Application 1: Hypertension Treatment

  • Scientific Field : Cardiovascular Pharmacology .
  • Summary of the Application : Angiotensin receptor-neprilysin inhibitors (ARNIs) are a new class of cardiovascular agents characterized by their dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system . They have been shown to be superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .
  • Methods of Application : The application of ARNIs in hypertension treatment involves oral administration of the drug. The drug class has been positioned as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction .
  • Results or Outcomes : Clinical trials have shown that ARNIs can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application 2: Pharmacological Intervention of Renin–Angiotensin System

  • Scientific Field : Pharmacology .
  • Summary of the Application : Angiotensin is a peptide hormone produced by the proteolytic cascade initiated by the enzyme renin. The physiological effects of angiotensin are articulated by a particular receptor subtype, allowing the cells to respond to extracellular signals .
  • Methods of Application : The pharmacological intervention of the renin–angiotensin system can be done by using beta blockers which create the inhibitory effect on renin secretion from juxtaglomerular (JG) cells . Another method involves the use of the renin inhibitory peptide .

Application 3: Cardiovascular System Regulation

  • Scientific Field : Cardiovascular Pharmacology .
  • Summary of the Application : The renin-angiotensin system (RAS) plays numerous physiological roles including regulation of blood pressure, fluid volume, vascular wall integrity, cell growth, cardiac output, and vascular tone in the body . Angiotensin II (Ang II), a multifaceted member of RAS family is known to have various potential effects .
  • Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) and ACE inhibitors to control the RAS .
  • Results or Outcomes : The active end product is still Angiotensin II (Ang II). RAS inhibiting agents have shown promising benefits in the management of end-organ damage, ischemia, atherosclerosis, and cardiovascular-related disease .

Application 4: COVID-19 Treatment

  • Scientific Field : Virology .
  • Summary of the Application : The interaction between the spike protein of severe acute respiratory syndrome coronavirus 2 with angiotensin-converting enzyme 2 leads to the downregulation of the latter, resulting in the dysregulation of the RAS . This dysregulation favors AngII/AT 1 R toxic signaling pathways, providing a mechanical link between cardiovascular pathology and COVID-19 .
  • Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) to inhibit AngII/AT 1 R signaling .
  • Results or Outcomes : Inhibiting AngII/AT 1 R signaling through ARBs has been indicated as a promising therapeutic approach to the treatment of COVID-19 .

Application 5: Atherosclerotic Plaque Rupture

  • Scientific Field : Cardiovascular Pathology .
  • Summary of the Application : Ang II has a central role in mediating prostaglandin E2-dependent macrophage production of matrix metalloproteinases, which are associated with atherosclerotic plaque rupture .
  • Methods of Application : The application involves the use of ACE inhibitors and ARBs to control the production of matrix metalloproteinases .
  • Results or Outcomes : The use of ACE inhibitors and ARBs has been shown to reduce the risk of atherosclerotic plaque rupture .

Application 6: Multicentric Signaling in Cardiovascular System

  • Scientific Field : Cardiovascular Pharmacology .
  • Summary of the Application : The renin-angiotensin system (RAS) plays numerous physiological roles including regulation of blood pressure, fluid volume, vascular wall integrity, cell growth, cardiac output, and vascular tone in the body . Angiotensin II (Ang II), a multifaceted member of RAS family is known to have various potential effects .
  • Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) and ACE inhibitors to control the RAS .
  • Results or Outcomes : RAS inhibiting agents have shown promising benefits in the management of end-organ damage, ischemia, atherosclerosis, and cardiovascular-related disease .

Application 7: Role in Cardiovascular Diseases and COVID-19 Treatment

  • Scientific Field : Virology and Cardiovascular Pharmacology .
  • Methods of Application : The application involves the use of angiotensin receptor blockers (ARBs) to inhibit AngII/AT 1 R signaling .
  • Results or Outcomes : Inhibiting AngII/AT 1 R signaling through ARBs has been indicated as a promising therapeutic approach to the treatment of COVID-19 .

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Angiotensin I/II (1-6). Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLSICWJNDAM-GKUXVWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin I/II (1-6)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (1-6)
Reactant of Route 2
Angiotensin I/II (1-6)
Reactant of Route 3
Angiotensin I/II (1-6)
Reactant of Route 4
Angiotensin I/II (1-6)
Reactant of Route 5
Angiotensin I/II (1-6)
Reactant of Route 6
Angiotensin I/II (1-6)

Citations

For This Compound
4
Citations
PD Sheet - genemedsyn.com
Angiotensinogen is a component of the renin-angiotensin system (RAS), a potent regulator of blood pressure, body fluid and electrolyte homeostasis. It is synthesized in the liver and …
Number of citations: 0 www.genemedsyn.com
PD Sheet - 72.20.96.45
Angiotensinogen is a component of the renin-angiotensin system (RAS), a potent regulator of blood pressure, body fluid and electrolyte homeostasis. It is synthesized in the liver and …
Number of citations: 2
PD Sheet - genemedsyn.com
Angiotensinogen is a component of the renin-angiotensin system (RAS), a potent regulator of blood pressure, body fluid and electrolyte homeostasis. It is synthesized in the liver and …
Number of citations: 2 www.genemedsyn.com
K Blaul - 2009 - epub.uni-regensburg.de
Das humane systemische Renin-Angiotensin-System wirkt über seinen zentralen Metaboliten Angiotensin II an der Regulation des Blutdruckes und des Salz- und Wasserhaushaltes mit…
Number of citations: 5 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.